molecular formula C15H13N3O2S B2702254 N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-83-4

N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2702254
CAS No.: 851943-83-4
M. Wt: 299.35
InChI Key: BFEPACLDCMABMG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused to a pyrimidine ring, with an ethylphenyl group attached to the nitrogen atom and a carboxamide group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate thioamide and pyrimidine precursors. One common method includes the reaction of 4-ethylphenyl isothiocyanate with 2-aminopyrimidine under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then subjected to cyclization by heating with a dehydrating agent like phosphorus oxychloride to form the thiazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamide

Uniqueness

N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of the ethylphenyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.

Overview of the Compound

The compound features a thiazole ring fused with a pyrimidine ring, characterized by an ethylphenyl group attached to the nitrogen atom and a carboxamide group at the 6-position. Its unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Target Identification

This compound primarily targets inflammatory mediators. It has been shown to inhibit the expression and activity of key inflammatory cytokines, thereby modulating inflammatory responses in various biological systems.

Biochemical Pathways

The compound influences several biochemical pathways associated with inflammation. By inhibiting the production of pro-inflammatory mediators such as COX-2 and TNF-alpha, it can lead to reduced inflammation and associated symptoms. This action is particularly relevant in conditions like arthritis and other inflammatory diseases .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that derivatives of thiazolopyrimidine compounds possess significant anticancer properties. For instance, compounds similar to N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often range in the micromolar concentrations .
  • Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammatory markers in vitro and in vivo. For example, it has been reported to lower COX-2 activity with an IC50 comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : Thiazolopyrimidine derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that they exhibit activity against a range of bacteria and fungi, indicating potential as therapeutic agents for infectious diseases .

Data Table: Biological Activities Summary

Activity TypeCell Line/ModelIC50 (μM)Reference
AnticancerMCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
Anti-inflammatoryCOX-2 inhibition0.04 ± 0.01
AntimicrobialVarious pathogensVariable

Case Study 1: Anticancer Efficacy

In a study examining the anticancer potential of thiazolopyrimidine derivatives, this compound was tested against several cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity, with some derivatives outperforming standard chemotherapeutics like etoposide in specific cell lines .

Case Study 2: Inhibition of Inflammatory Mediators

A study investigated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated that treatment with this compound led to a marked reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-(4-ethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-10-3-5-11(6-4-10)17-13(19)12-9-16-15-18(14(12)20)7-8-21-15/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEPACLDCMABMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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